molecular formula C19H18N4O2S B13375357 3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13375357
M. Wt: 366.4 g/mol
InChI Key: AVENWRQTHYHNNR-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O2S/c1-12-5-4-6-14(9-12)18-22-23-17(20-21-19(23)26-18)11-13-7-8-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3

InChI Key

AVENWRQTHYHNNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with 3-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with thiocarbohydrazide under acidic conditions to yield the desired triazolothiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
  • Thiazolo[3,2-b][1,2,4]triazole derivatives

Uniqueness

3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. This makes it distinct from other triazolothiadiazole derivatives and potentially more effective in certain applications .

Biological Activity

3-(3,4-Dimethoxybenzyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of 1,2,4-thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The exploration of its biological properties is crucial for understanding its mechanisms of action and therapeutic potential.

  • Molecular Formula : C19H18N4O3S
  • Molecular Weight : 382.4 g/mol
  • IUPAC Name : 3-(3,4-dimethoxyphenyl)-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity. Studies have shown that compounds with specific substituents on the thiadiazole ring can enhance their antimicrobial efficacy against various bacterial strains and fungi. For instance:

  • In vitro studies demonstrated that certain derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the introduction of electron-withdrawing groups at specific positions on the thiadiazole ring enhances antibacterial potency .

Anticancer Activity

The anticancer potential of 1,2,4-thiadiazole derivatives has been extensively studied:

  • Cytotoxicity Assays : Compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. For example:
    • HCT116 (colon cancer) : GI50 values ranging from 0.74 to 10 μg/mL were reported for related compounds .
    • PC3 (prostate cancer) : Inhibition rates of up to 89.2% were observed at a concentration of 10 μM/mL for certain derivatives .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study conducted by Kumar et al. synthesized several thiadiazole derivatives and evaluated their cytotoxic effects against human tumor cell lines. The most potent compound exhibited a GI50 value of -6.49 against non-small lung cancer cells (HOP 92) and significant activity against colon cancer cells (HCC-2998) and prostate cancer cells (PC3) with GI50 values of -5.31 and -5.48 respectively .
  • Antimicrobial Screening : A comparative study assessed the antimicrobial properties of various thiadiazole derivatives against standard drugs such as ampicillin and ketoconazole. Results indicated that modifications in the thiadiazole structure significantly influenced their activity profiles against selected pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of substituent positioning and electronic effects in modulating biological activity:

  • Compounds with halogen substitutions or electron-withdrawing groups at critical positions on the aromatic rings showed increased potency against both microbial and cancerous cells.
  • The presence of methoxy groups on the benzyl moiety was found to enhance solubility and bioavailability, contributing to improved biological activity .

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